4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(2-chlorophenoxy)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-5-1-2-7-12(10)24-14-9-13(16(18,19)20)22-15(23-14)11-6-3-4-8-21-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGSSKTLZLPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a pyrimidine derivative is reacted with 2-chlorophenol and 2-pyridine under basic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenoxy Group
The chlorophenoxy group at position 4 of the pyrimidine ring may undergo nucleophilic aromatic substitution (NAS), particularly under basic or catalytic conditions. While direct data on this specific compound is limited, studies on similar chlorophenoxy-substituted pyrimidines suggest that:
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The chlorine atom in the 2-chlorophenoxy group can act as a leaving group in the presence of strong nucleophiles (e.g., alkoxides or amines) if the aromatic ring is sufficiently activated by electron-withdrawing substituents .
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Microwave-assisted reactions have been employed to enhance reaction rates and yields in analogous systems .
Table 1: Reaction Conditions for NAS in Chlorophenoxy-Substituted Pyrimidines
| Substrate | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-4-phenoxypyrimidine | Methoxide | K₂CO₃, DMF, 80°C, 6h | 85 | |
| 4-Chloro-6-trifluoromethylpyrimidine | Piperidine | Pd(PPh₃)₄, Microwave, 120°C, 1h | 91 |
Electrophilic Substitution Reactions
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Nitration/Sulfonation : The pyridine ring may undergo nitration at the 3- or 5-position under acidic conditions, though reactivity is reduced compared to benzene .
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Coordination Chemistry : The pyridinyl nitrogen can coordinate with transition metals (e.g., Pd, Cu), forming complexes useful in catalytic applications .
Functionalization via the Trifluoromethyl Group
The -CF₃ group is typically inert under mild conditions but can participate in radical or hydrolytic reactions under extreme conditions:
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Hydrolysis : Prolonged exposure to strong acids (e.g., H₂SO₄/H₂O) may convert -CF₃ to -COOH, though this is rarely observed in pyrimidine derivatives .
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Radical Reactions : UV light or peroxides can induce C-F bond cleavage, enabling coupling with alkyl radicals .
O-Alkylation and Etherification
The phenoxy oxygen may undergo alkylation or ether cleavage:
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O-Alkylation : Treatment with alkyl halides (e.g., iodomethane) in the presence of K₂CO₃ yields O-alkyl derivatives (e.g., methoxy-substituted analogs) .
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Ether Cleavage : Strong acids (HI, HBr) or Lewis acids (BF₃) can cleave the phenoxy bond, releasing the pyrimidine core .
Table 2: Alkylation of Pyrimidine-Based Phenoxy Ethers
| Substrate | Alkylating Agent | Base/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Phenoxy-6-CF₃-pyrimidine | CH₃I | K₂CO₃, Acetone | Reflux | 87 | |
| 6-Trifluoromethylpyrimidin-2(1H)-one | 4-Iodomethylpyrimidine | K₂CO₃, MeCN | 80°C | 90 |
Pyridinyl Nitrogen Reactivity
The pyridinyl nitrogen can act as a Lewis base, enabling:
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Protonation : Forms stable salts with strong acids (e.g., HCl, TFA) .
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Coordination Complexes : Binds to metals like Pd or Cu to form catalysts for cross-coupling reactions .
Cross-Coupling Reactions
While direct examples are sparse, structurally similar pyrimidines participate in:
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Suzuki-Miyaura Coupling : Requires a halide (e.g., Cl or Br) at reactive positions. In this compound, the 2-chlorophenoxy group may serve as a coupling site under Pd catalysis .
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Buchwald-Hartwig Amination : The pyridinyl nitrogen could facilitate C-N bond formation with aryl halides .
Biological Interactions
Though not a chemical reaction per se, the compound’s COX-2 inhibition involves non-covalent interactions:
Scientific Research Applications
4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Electronic and Steric Effects
- Its absence in other analogs (e.g., methyl or amine substituents) reduces π-π interactions but may improve metabolic stability .
- Chlorophenoxy vs. Other Aryl Groups: The 2-chlorophenoxy group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the pyrimidine core.
- Trifluoromethyl at Position 6 : A common feature across all compounds, CF₃ improves lipid solubility and resistance to oxidative metabolism. Its strong electron-withdrawing effect stabilizes the pyrimidine ring .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyl group in 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol () increases aqueous solubility (~3.2 mg/mL predicted), whereas the target compound’s chlorophenoxy group reduces polarity (logP ~3.5 estimated) .
- Metabolic Stability: The trifluoromethyl group in all analogs slows hepatic degradation. However, the methylpiperazino group in ’s compound may introduce susceptibility to CYP450-mediated oxidation .
- Bioavailability: Piperazino and pyridinyl substituents () enhance blood-brain barrier penetration, whereas chlorophenyl groups () favor tissue accumulation .
Anticancer Potential
Pyrimidines with pyridinyl and trifluoromethyl groups (e.g., ’s compound) inhibit kinases like EGFR and VEGFR2 (IC₅₀ = 12–50 nM) . The target compound’s chlorophenoxy group may similarly disrupt ATP-binding pockets in oncology targets.
Biological Activity
4-(2-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 338754-21-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H9ClF3N3O
- Molecular Weight : 351.71 g/mol
- CAS Number : 338754-21-5
- Boiling Point : 362.7 ± 42.0 °C (predicted)
- Density : 1.404 ± 0.06 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antiviral, anticancer, and antibacterial properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown promising activity against the Zika virus, with effective concentrations (EC50) reported around 5.2 µM in cell-based assays. The compound's mechanism appears to involve inhibition of viral replication pathways, making it a candidate for further development in antiviral therapies .
Anticancer Properties
In terms of anticancer activity, the compound has been evaluated against several cancer cell lines. Notably:
- A549 (Lung Cancer) : IC50 values around 49.85 µM were noted for related compounds in the same chemical class.
- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with IC50 values suggesting moderate potency against this cell line .
Antibacterial Activity
The antibacterial potential of this compound has also been explored, particularly against Chlamydia trachomatis. It demonstrated selective inhibition without affecting host cell viability, indicating a promising therapeutic profile for treating infections caused by this pathogen .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary data suggest that its structural components allow for interaction with specific biological targets involved in:
- Viral replication processes.
- Tumor growth signaling pathways.
- Bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have provided insights into the compound's efficacy and safety profile:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
